NEOCYANINE
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4846-34-8 |
|---|---|
Molecular Formula |
C38H37I2N3 |
Molecular Weight |
789.5 g/mol |
IUPAC Name |
1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
RJOBRLLSEIIUFB-UHFFFAOYSA-L |
SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
Isomeric SMILES |
CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-] |
Canonical SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
Other CAS No. |
4846-34-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Neocyanine
Established Synthetic Routes for Neocyanine and its Analogues
The traditional synthesis of this compound, also identified as NK-4, and its related structures, is rooted in the principles of cyanine (B1664457) dye chemistry, which often involves the condensation of heterocyclic quaternary salts.
Quinoline-Based Precursor Synthesis Routes for this compound (e.g., NK-4)
The primary and most direct synthesis of this compound (NK-4) commences with a quinoline-based precursor. The established method involves the reaction of 1-ethyl-4-methylquinolin-1-ium iodide. This precursor is treated with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction yields the symmetrical trinuclear this compound dye with a reported yield of approximately 41%. nih.gov
The reaction mechanism hinges on the electrophilic nature of the Vilsmeier reagent, which facilitates the connection of the quinoline (B57606) moieties through a pentamethine bridge. The methyl group at the 4-position of the quinolinium salt serves as the reactive site for the condensation reaction.
| Precursor | Reagents | Product | Yield |
| 1-Ethyl-4-methylquinolin-1-ium iodide | POCl₃, DMF (Vilsmeier reagent) | This compound (NK-4) | 41% |
Alternative C1 Unit Protocols in this compound Synthesis
While the Vilsmeier reagent provides a three-carbon bridge component, alternative protocols utilizing a single carbon (C1) unit have also been reported for the synthesis of related cyanine dyes, which can be conceptually extended to this compound. One such common C1 source is triethyl orthoformate. researchgate.net In the synthesis of trimethine cyanine dyes, for instance, lepidine salts are reacted with triethyl orthoformate. nih.gov Although not explicitly detailed for the pentamethine chain of this compound in the reviewed literature, this method represents a viable alternative pathway where the polymethine chain is constructed in a stepwise fashion. The reaction of two equivalents of a lepidinium salt with a suitable three-carbon linking agent can also be considered a valid synthetic strategy.
Unsymmetric Trinuclear and Hamer-type this compound Dye Synthesis
The synthesis of unsymmetrical trinuclear cyanine dyes, where the three heterocyclic nuclei are not identical, presents a greater synthetic challenge. nih.gov Such syntheses typically involve a multi-step approach. A common strategy is the preparation of a hemicyanine intermediate, which is an asymmetrical dye in itself. This intermediate, containing one quinoline nucleus and a reactive portion of the polymethine chain, can then be reacted with a different heterocyclic quaternary salt to construct the final unsymmetrical trinuclear dye. nih.gov
The term "Hamer-type" this compound is not a standard classification in the contemporary chemical literature found. It is possible that this refers to synthetic methodologies developed by the notable cyanine dye chemist, Frances Mary Hamer, whose work extensively covered the synthesis of various cyanine dyes. Her research often involved the condensation of heterocyclic quaternary salts with various reagents to form the polymethine bridge, aligning with the general principles of cyanine dye synthesis.
Novel Synthetic Approaches and Derivatization Strategies
The development of new synthetic methods is crucial for expanding the diversity of this compound derivatives and fine-tuning their properties for specific applications.
Development of New Methodologies for Diverse this compound Derivatives
Research in the field has highlighted the need for new synthetic methodologies to produce a wider array of this compound derivatives. nih.gov These efforts are aimed at improving reaction yields, simplifying purification processes, and introducing a variety of functional groups onto the this compound scaffold. One approach that has been applied to other complex cyanine dyes is the use of solid-phase synthesis, which can facilitate the purification of intermediates and the final products. nih.gov Furthermore, modular approaches, where different components of the dye are synthesized separately and then combined in the final steps, offer a versatile strategy for creating a library of this compound analogues.
Nitrone Cycloadditions as Synthetic Pathways to this compound Dyes
The 1,3-dipolar cycloaddition of nitrones has been identified as a viable, albeit less conventional, synthetic strategy for accessing the core structures of various complex molecules, and its application has been noted in the synthesis of this compound dyes. whiterose.ac.uk This type of reaction involves the [3+2] cycloaddition of a nitrone, which acts as a 1,3-dipole, with a dipolarophile to form a five-membered heterocyclic ring. This approach offers a powerful tool for constructing the intricate molecular frameworks characteristic of this compound and related compounds.
While detailed, publicly available research focusing exclusively on the application of nitrone cycloadditions for the synthesis of this compound dyes is limited, the fundamental principles of this reaction suggest a promising avenue for future exploration. The versatility of nitrones and the wide array of available dipolarophiles could enable the creation of a diverse library of this compound analogues with tailored properties. The reaction's ability to form multiple stereocenters in a single step also presents an advantage for creating stereochemically complex this compound derivatives.
Research into the use of nitrone cycloadditions for synthesizing other complex heterocyclic systems, such as alkaloids, has demonstrated the potential of this methodology. whiterose.ac.uk In these syntheses, the nitrone cycloaddition step is often a key transformation that establishes the core ring system, which is then further elaborated to yield the final natural product. A similar strategy could be envisioned for this compound synthesis, where the isoxazolidine (B1194047) ring formed from the cycloaddition serves as a versatile intermediate for constructing the polymethine chain and heterocyclic end groups characteristic of this compound dyes.
Further investigation is required to fully elucidate the specific conditions, substrates, and catalysts that would optimize the synthesis of this compound dyes via nitrone cycloadditions. Key areas for future research would include the design of suitable nitrone and dipolarophile precursors, the control of regioselectivity and stereoselectivity in the cycloaddition step, and the development of efficient methods for converting the resulting cycloadducts into the final this compound dye structure.
Scalability and Efficiency in this compound Synthesis Research
A key aspect of improving scalability is the optimization of reaction conditions to maximize yield and minimize the need for complex purification techniques. For instance, in the synthesis of a naphthalocyanine-like dye, researchers focused on scaling up the production of key intermediates. mdpi.com This involved moving from milligram-scale to gram-scale synthesis by optimizing reaction parameters and, in some cases, eliminating the need for intermediate column chromatography purification. mdpi.com
The table below summarizes the scaled-up synthesis of a key intermediate in the production of a naphthalocyanine-like dye, illustrating the impact of process modifications on yield and scale.
| Starting Material | Scale | Purification Method | Overall Yield | Reference |
| Cycloheptatriene | 3.00 g | Intermediate Column Chromatography | 20.5% | mdpi.com |
| Cycloheptatriene | 50.0 g | No Intermediate Purification | 16.4% | mdpi.com |
Future research in the scalable synthesis of this compound dyes will likely focus on the development of more convergent synthetic routes, the use of more efficient catalytic systems, and the implementation of flow chemistry techniques, which can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Advanced Spectroscopic Characterization of Neocyanine Systems
Ultrafast Spectroscopy for Electronic and Vibrational Properties
Ultrafast spectroscopy, particularly femtosecond techniques, is instrumental in probing the rapid changes in Neocyanine's electronic and vibrational states following photoexcitation.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for characterizing the time-dependent absorption changes in a sample after optical excitation lightcon.comhfcas.ac.cn. This technique involves exciting the sample with a short pump pulse and then probing its absorption changes with a delayed broadband pulse lightcon.com. For this compound, fs-TA spectroscopy has been employed to investigate the ultrafast dynamics of its aggregates. Studies on similar molecular aggregates, such as perylene (B46583) bisimides, have shown that femtosecond transient absorption spectroscopy can reveal exciton (B1674681) dynamics and the formation of excited species researchgate.netresearchgate.net. In the context of aggregation-induced emission luminogens, fs-TA has been used to understand excited-state intramolecular charge transfer in both solution and aggregate states, revealing differences in molecular motion and non-radiative decay pathways rsc.org. While specific detailed research findings for this compound aggregates via fs-TA were not explicitly detailed in the search results, the general application of fs-TA to molecular aggregates like this compound provides insights into their exciton formation, energy transfer, and relaxation pathways.
Four-Wave Mixing (FWM) techniques are a class of nonlinear optical methods highly sensitive to both the electronic and vibrational properties of materials optica.orgresearchgate.netoptica.org. When combined with microscopic focusing, FWM serves as a valuable probe for investigating the nonlinear optical properties of individual microstructures and nanostructures, including single molecular compounds like this compound optica.orgresearchgate.netoptica.orguci.edu. FWM microscopy can probe the third-order nonlinear susceptibility (χ³) of a material, providing insights into its nonlinear optical response optica.org. This technique has been utilized to study the electronic FWM sensitivity of semiconducting nanostructures optica.org. For this compound, FWM microscopy has been successfully applied to obtain wide-field images of microsized and nanosized clusters, demonstrating its utility in characterizing the nonlinear properties of these nanostructures optica.orgresearchgate.netresearchgate.net.
Surface-enhanced FWM imaging modalities leverage amplified surface fields, often through surface-plasmon polariton (SPP) excitation, to significantly boost FWM efficiency optica.orgresearchgate.netoptica.org. This enhancement can be orders of magnitude greater than that achieved with evanescent fields at a bare glass surface optica.orgresearchgate.netoptica.org. This approach is particularly effective for probing the nonlinear properties of nanostructures on surfaces optica.org. Researchers have demonstrated wide-field, surface-enhanced FWM imaging of nanoclusters of this compound molecules, achieving background-free imaging with rapid image acquisition times (e.g., 1 second) optica.orgresearchgate.netoptica.org. This technique allows for the suppression of electronic FWM response from the metal film while enabling the detection of FWM radiation from nanostructures at the interface optica.orgresearchgate.netoptica.org. The enhanced surface fields, combined with specific phase-matching conditions, make wide-field FWM a highly sensitive method for nonlinear measurements of nanostructures associated with gold surfaces optica.org.
Absorption and Emission Spectroscopy Studies
Conventional absorption and emission spectroscopies provide fundamental information about the electronic transitions and light-emitting characteristics of this compound.
The spectroscopic signatures of this compound in solution provide critical information about its monomeric properties and electronic transitions. This compound exhibits intense absorption, with a high molar extinction coefficient (ε) sunneyxielab.org. Its absorption spectrum typically shows a pronounced peak, often around 700 nm, which is attributed to vibronic coupling sunneyxielab.org. The absorption characteristics of cyanine (B1664457) dyes, including this compound, are known to be influenced by factors such as solvent polarity and concentration, which can lead to aggregation nih.govchimia.ch. For instance, in ethanol (B145695), Indocyanine Green (a related cyanine dye) primarily exists as a monomer, with its absorption maximum at 780 nm, regardless of concentration nih.gov. Studies involving this compound in ethanol solution have shown its absorption peak around 775 nm, which can be resonant with excitation pulses in techniques like Near-Degenerate Four-Wave Mixing (ND-FWM) sunneyxielab.org.
Table 1: Representative Solution-Phase Absorption Properties of this compound
| Property | Value | Reference |
| Absorption Peak (λmax) | ~700 nm (vibronic coupling) | sunneyxielab.org |
| Absorption Peak (λmax) | ~775 nm (in ethanol) | sunneyxielab.org |
| Molar Extinction Coefficient (ε) | ~180,000 M⁻¹cm⁻¹ | sunneyxielab.org |
Fluorescence spectroscopy is used to measure the emission of light from a sample after excitation, providing insights into its excited states, quantum yields, and environmental interactions ossila.com. This compound, as a cyanine dye, is known for its fluorescent properties. However, like many cyanine dyes, its fluorescence can be significantly affected by aggregation, which can lead to a decrease in quantum yield or shifts in emission spectra nih.govchimia.chresearchgate.net. For instance, H-aggregates of dyes often exhibit a blue-shifted absorption and are poorly fluorescent due to fast internal conversion from the upper excitonic state chimia.ch. While specific detailed fluorescence spectra and quantum yields for this compound were not extensively provided in the search results, related cyanine dyes show that fluorescence intensity can be highly dependent on the solvent medium and dye concentration nih.gov. In some cases, this compound has been used in conjunction with other fluorescent dyes, such as Rhodamine 800, in laser applications, indicating its own fluorescent characteristics mdpi.com.
Circular Dichroism (CD) Spectroscopy of this compound-Nucleic Acid Interactions
Circular Dichroism (CD) spectroscopy is a widely utilized technique for investigating the conformational and structural properties of macromolecules, including nucleic acids (DNA and RNA), and their interactions with various ligands. e3s-conferences.orgisbg.frjascoinc.comcore.ac.ukresearchgate.netnih.govnih.govsemanticscholar.orgumich.edunih.gov This method measures the differential absorption of left and right circularly polarized light by optically active (chiral) molecules. e3s-conferences.orgisbg.frjascoinc.comcore.ac.uk While nucleic acids themselves exhibit intrinsic CD signals due to the chirality of their sugar-phosphate backbone and the helical arrangement of their bases, the binding of an achiral ligand to a nucleic acid can induce a CD signal in the ligand's absorption region, known as Induced Circular Dichroism (ICD). researchgate.net The sign and magnitude of this induced signal are highly sensitive to the binding mode and geometry of the ligand-nucleic acid complex. researchgate.net
CD spectroscopy is particularly valuable for:
Estimating secondary and tertiary structure: It can distinguish between different helical forms of DNA (e.g., B-form, A-form, Z-form) and RNA, as well as G-quadruplexes and other non-canonical structures. jascoinc.comsemanticscholar.orgumich.edunih.gov
Monitoring conformational changes: Changes in environmental conditions (e.g., pH, temperature, ionic strength) or the binding of a ligand can induce structural alterations in nucleic acids, which are detectable through changes in their CD spectra. e3s-conferences.orgisbg.frcore.ac.ukresearchgate.netsemanticscholar.org
Determining binding modes and affinities: By observing changes in the CD spectrum of nucleic acids upon titration with a ligand, or the appearance of ICD signals, researchers can infer the nature of the interaction (e.g., intercalation, groove binding) and quantify binding constants. e3s-conferences.orgisbg.frresearchgate.net
Despite the general utility of CD spectroscopy in studying ligand-nucleic acid interactions, specific detailed research findings or data tables concerning the Circular Dichroism spectroscopy of this compound (CAS 4846-34-8, PubChem CID 5489539) and its interactions with nucleic acids were not found in the available literature.
Other Spectroscopic Techniques in this compound Analysis
Electron Spin Resonance (ESR) Spectroscopy in Photochemical Studies of this compound
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive and specific technique used to detect and characterize chemical species containing unpaired electrons. usask.canih.govweizmann.ac.ilnih.govqns.science These paramagnetic species include free radicals, transition metal ions, and triplet states. ESR is a crucial tool in photochemical studies, as light-induced reactions often involve the formation of transient radical intermediates. nih.govweizmann.ac.il
The application of ESR spectroscopy in photochemical studies provides:
Identification of radical intermediates: ESR spectra are unique fingerprints for different radical species, allowing their identification during photochemical reactions. nih.govweizmann.ac.il
Study of spin states and electronic structures: For open-shell intermediates, ESR provides essential information on their electronic structures, spin states, and oxidation states, which are fundamental to understanding their reactivity. nih.gov
While ESR spectroscopy is a powerful method for investigating photochemical properties and radical generation in various systems, specific detailed research findings or data tables on the Electron Spin Resonance spectroscopy in photochemical studies of this compound (CAS 4846-34-8, PubChem CID 5489539) were not found in the available literature.
Photophysical Phenomena and Excited State Dynamics of Neocyanine
Exciton (B1674681) Dynamics and Aggregation Effects
The self-assembly of Neocyanine molecules in solution or solid-state films leads to the formation of molecular aggregates, which significantly alter their electronic and photophysical characteristics compared to their monomeric forms. These changes are primarily governed by exciton dynamics within the aggregated structures.
Exciton Delocalization and Excited-State Lifetimes in this compound Aggregates
In aggregated systems of cyanine (B1664457) dyes, electronic excitations are not confined to individual molecules but become delocalized over multiple chromophores, forming collective excitations known as Frenkel excitons or molecular excitons researchgate.netkobv.de. The extent of exciton delocalization is a key factor influencing the photophysical properties of these aggregates osti.govnih.govchalmers.se.
Studies on DNA-templated cyanine aggregates, such as those involving Cy5, demonstrate that exciton delocalization significantly impacts excited-state lifetimes. Contrary to initial expectations that increased delocalization might lead to longer lifetimes, observations often show a considerable reduction in excited-state lifetimes in aggregates compared to their monomeric counterparts osti.govnih.govnsf.govnih.gov. For instance, singlet exciton lifetimes in cyanine aggregates can be on the order of tens of picoseconds, a stark contrast to the nanosecond lifetimes observed for monomers osti.govnsf.gov. This reduction is primarily attributed to enhanced nonradiative decay pathways within the aggregated structures nih.govnsf.govnih.gov.
Table 1 illustrates typical excited-state lifetimes for cyanine monomers versus their aggregated forms, highlighting the dramatic decrease upon aggregation.
Table 1: Representative Excited-State Lifetimes of Cyanine Monomers and Aggregates
| Species | Excited-State Lifetime (Approximate) | References |
| Monomer | Nanoseconds (e.g., 1.97 ns for 1 Cy5) | osti.govnsf.gov |
| Aggregates (e.g., Cy5) | Tens of picoseconds (e.g., 37.4 - 62.5 ps for n Cy5 constructs) | osti.govnsf.gov |
Radiative and Nonradiative Decay Processes in this compound
Upon photoexcitation, this compound, like other cyanine dyes, can dissipate its absorbed energy through various pathways, broadly categorized into radiative and nonradiative decay processes researchgate.netreddit.com.
Radiative Decay: This process involves the emission of a photon, typically as fluorescence, as the excited electron returns to the ground state researchgate.netreddit.com. The radiative decay rate is influenced by the oscillator strength of the optical transition nih.gov. In J-aggregates, the collective transition of dyes can lead to an enhanced radiative rate, a phenomenon termed superradiance, due to an enhanced oscillator strength of the lowest energy exciton state researchgate.netosti.govdenison.edu.
Nonradiative Decay: This involves the dissipation of excitation energy without photon emission, often through internal conversion (transfer of energy to vibrational, rotational, or translational motions, generating heat) or intersystem crossing to a triplet state researchgate.netreddit.comnih.gov. For visible-range cyanine dyes, a major nonradiative decay pathway is photoisomerization to a dark state, often involving a twisted configuration mit.edu. This process can significantly reduce the fluorescence quantum yield nih.govmit.edu. In many cyanine aggregates, nonradiative decay, particularly internal conversion, is found to dominate the excited-state dynamics, leading to the observed short exciton lifetimes and low fluorescence quantum yields nih.govnsf.govnih.gov. Structural modifications can be employed to restrict these nonradiative pathways, thereby enhancing fluorescence quantum yields mit.edu.
H- and J-Aggregate Formation and Their Photophysical Consequences
The specific arrangement of this compound molecules within an aggregate dictates the type of aggregate formed and, consequently, its distinct photophysical properties. According to Kasha's molecular exciton coupling theory, two primary types of aggregates are recognized: H-aggregates and J-aggregates kobv.deosti.govpradeepresearch.org.
H-Aggregates (Hypsochromic): These aggregates typically form when the transition dipoles of the constituent dye molecules are arranged in a parallel or face-to-face fashion kobv.deosti.gov. This arrangement results in a hypsochromic (blue) shift of the absorption spectrum relative to the monomer's absorption band kobv.deosti.govpradeepresearch.org. H-aggregates are generally characterized by a large Stokes shift and a low fluorescence quantum yield, as the radiative rates are often suppressed kobv.deosti.govpradeepresearch.org.
J-Aggregates (Bathochromic): These aggregates are formed when the dye molecules are arranged in a head-to-tail or slipped-stacking configuration kobv.deosti.govdenison.edu. This leads to a bathochromic (red) shift in the absorption spectrum compared to the monomer kobv.deosti.govpradeepresearch.org. J-aggregates are notable for their sharp, intense absorption band (J-band) and exhibit resonance fluorescence with a high quantum yield, a phenomenon often attributed to superradiance where the radiative rates are markedly enhanced researchgate.netkobv.deosti.govdenison.edupradeepresearch.org.
Both H- and J-aggregates can coexist or form under different conditions in cyanine systems osti.govresearchgate.netresearchgate.net. The formation of these aggregates leads to distinct changes in absorption and emission characteristics, which are crucial for their functional design in various applications.
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) in this compound Systems
The impact of aggregation on luminescence can manifest in two contrasting phenomena: Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE) ust.hkresearchgate.netsioc-journal.cn.
Aggregation-Caused Quenching (ACQ): This is a widely observed phenomenon in conventional fluorescent materials where luminescence is weakened or quenched at high concentrations due to the formation of aggregates ust.hkresearchgate.netnih.gov. In ACQ-active materials, intermolecular interactions, such as π-π stacking, facilitate nonradiative decay pathways, leading to a decrease in emission intensity in the aggregated state ust.hkresearchgate.netsioc-journal.cn. Many cyanine dyes, particularly when forming H-aggregates, exhibit ACQ behavior, characterized by low fluorescence quantum yields kobv.depradeepresearch.org.
Aggregation-Induced Emission (AIE): In contrast to ACQ, AIE describes systems where aggregation constructively enhances light emission ust.hkresearchgate.netnih.gov. This unusual behavior is often attributed to the "restriction of intramolecular motion" (RIM) mechanism ust.hkresearchgate.netsioc-journal.cn. In AIE-active molecules, intramolecular rotations or vibrations that typically act as nonradiative decay pathways in dilute solutions are restricted in the aggregated state, thereby "turning on" or enhancing the radiative emission ust.hkresearchgate.net. While J-aggregates of cyanine dyes are known for their high fluorescence quantum yield and superradiance osti.govdenison.edupradeepresearch.org, which represents enhanced emission in an aggregated state, this is distinct from the typical AIE mechanism driven by restriction of intramolecular rotations. However, strategies involving the decoration of ACQ-active chromophores with AIE-active units have been explored to overcome the ACQ effect in some luminogens, potentially applicable to cyanine-based systems ust.hksioc-journal.cnrsc.org.
Charge Carrier Generation and Transport in this compound Materials
The ability of this compound and related cyanine dyes to generate and transport charge carriers upon light absorption is fundamental to their utility in optoelectronic devices, such as photodetectors and solar cells.
Photoinduced Charge Carrier Generation in this compound Films
Photoinduced charge carrier generation in this compound films involves the conversion of absorbed light energy into mobile charge carriers (electrons and holes) researchgate.netresearchgate.netnih.gov. Ultrafast spectroscopy studies have shown that J-aggregates of certain tricarbocyanine near-infrared dyes are capable of producing photogenerated charge carriers researchgate.net. This intrinsic photogeneration of charge carriers in organic semiconductors, including cyanine films, can occur at the band-edge of the material researchgate.net.
The efficiency of charge carrier generation and transport in these films is significantly influenced by their structural characteristics and energetic disorder researchgate.netescholarship.org. For instance, the presence of various aggregate types (H- and J-aggregates) and structural inhomogeneity within the dye film can provide pathways for charge transfer researchgate.net. It has been suggested that charge transport is often governed by trap-limited conduction, where Gaussian and discrete trap distributions play a crucial role researchgate.net. Intermolecular interactions within H- and J-aggregates of π-conjugated molecules can provide incentives for charge transfer pathways researchgate.net. Furthermore, research indicates that charge carriers can form preferentially at polymer aggregate sites on an ultrafast timescale, which is essential for efficient charge generation, especially in materials with narrow band gaps where exciton lifetimes can be very short escholarship.org.
The phenomenon of photoinduced charge carrier generation in this compound films has been investigated in the context of metal-electrode interfaces, where the dye can act as a sensitizer, leading to photo-emf and steady current upon illumination researchgate.net. This highlights the potential of this compound materials in various photoresponsive applications.
Photoconductivity Mechanisms in Solid-State this compound
The photoconductive properties of this compound in the solid state are significant, particularly in its role as a sensitizing dye. This compound has been shown to sensitize photoconductivity in cadmium sulfide (B99878) films. researchgate.netresearchgate.netoptica.org This sensitization is attributed to a charge carrier transfer mechanism, where the dye assumes a positive charge relative to the cadmium sulfide. researchgate.netresearchgate.netoptica.org
Research indicates a close relationship between the excited state associated with the lowest optical transition of the this compound molecule in solution and its photoconductivity in the solid dye. researchgate.net A proposed model conceptualizes the solid dye as a periodic array of potential wells, each possessing discrete bands of allowed energies corresponding to the ground and excited states of the molecule. researchgate.net For dyes whose conductive properties are highly temperature-dependent, it is suggested that an excited electron can traverse this array by overcoming intermolecular barriers. researchgate.net
Table 1: Photoconductivity Characteristics of this compound and Related Dyes
| Dye Type | Substrate | Contact Potential Difference (V) | Photoconductivity Response | Temperature Dependence |
| This compound | Cadmium Sulfide | ~0.3 researchgate.netoptica.org | Fast optica.org | Relatively Independent optica.org |
| Pinacyanole | Cadmium Sulfide | ~0.3 researchgate.netoptica.org | Fast optica.org | Relatively Independent optica.org |
| Kryptocyanine | Cadmium Sulfide | ~0.3 researchgate.netoptica.org | Fast optica.org | Relatively Independent optica.org |
Influence of Structural Inhomogeneity on Charge Transport in this compound Aggregates
Structural inhomogeneity plays a critical role in influencing charge transport within this compound aggregates. Variations in aggregate size, intermolecular slippery angles, defects, secondary structures, and polymorph packing can lead to significant alterations in the spectral features of condensed dye films. researchgate.net
In many instances, charge transport in such systems is governed by trap-limited conduction. researchgate.net The driving force for photoinduced charge carrier transport can be interpreted as arising from the structural inhomogeneity and energetic disorder present within the dye film. researchgate.net This disorder is characterized by Gaussian and discrete, rather than exponential, trap distributions, which exert a decisive influence on charge transport. researchgate.net
Photochemical Reactivity and Excited-State Processes of this compound
This compound exhibits notable photochemical reactivity and excited-state processes, particularly in its capacity as a sensitizer. It is known for its ability to sensitize photographic plates to near-infrared radiation, a property that historically enabled advancements such as night photography. berhamporegirlscollege.ac.inresearchgate.net
Photochemical reactions, in general, are initiated by the absorption of quanta of radiation, typically in the ultraviolet or visible spectrum. berhamporegirlscollege.ac.in The rate at which these reactions proceed is directly proportional to the intensity of the incident light radiation. berhamporegirlscollege.ac.in When a molecule is in an excited state, it can undergo photochemical reactions, especially if the concentration of a reactive reagent is sufficiently high to facilitate interaction during the short lifetime of the excited state. chimia.ch Such reactions can often be detected by the quenching of the excited state's fluorescence. chimia.ch
Photoreactivity Mechanisms of this compound
The photoreactivity mechanisms of this compound are closely tied to its function as an optical sensitizer. In the context of photographic sensitization, the effects observed with this compound are qualitatively similar to those seen with other cyanine dyes like pinacyanole and kryptocyanine. researchgate.net This similarity suggests a common underlying mechanism, often involving charge carrier transfer, which was initially proposed by Gurney and Mott for dye sensitization in photography. optica.orgoptica.org
Beyond sensitization, photochemical reactions involving dyes like this compound can lead to more complex transformations. For instance, in certain film compositions, actinic light exposure can induce polymerization or further polymerization of the film. google.com This photochemical reaction results in regions that become more resistant to solvent removal compared to unexposed areas, forming an image pattern of hardened polymer. google.com This indicates that this compound can participate in or sensitize photoinduced chemical changes within a material matrix.
Excited-State Deactivation Pathways in this compound Systems
The excited-state deactivation pathways in this compound, characteristic of cyanine dyes, are crucial for understanding their photophysical behavior. Cyanine dyes generally exhibit inherently low fluorescence quantum yields. rsc.org This is largely due to the presence of torsional degrees of freedom around their methine bonds, which provide efficient routes for non-radiative decay. rsc.org
Upon photoexcitation, the excited state of these dyes can relax through multiple parallel pathways. rsc.org These pathways often lead to the formation of various excited-state transients that subsequently undergo internal conversion to the ground state. rsc.org The kinetics of these non-radiative deactivation processes are significantly influenced by environmental factors. For example, the viscosity of the medium can impede molecular modes of ring rotation, thereby affecting the efficiency of certain non-radiative decay pathways and consequently modulating the emission properties. rsc.org Similarly, the polarity of the surrounding environment can influence the energy of the transient states involved in the decay pathways, further modulating the deactivation kinetics. rsc.org
In condensed phases, a rapid radiationless deactivation process occurs, typically within approximately 10^-13 seconds, leading to the vibrational ground state of the first excited singlet state (S1). chimia.ch The primary deactivation pathways for excited states of dyes generally include:
Internal Conversion (kIC): A radiationless process that returns the molecule to the ground state (S0). chimia.ch
Fluorescence Emission (kF): The emission of light as the molecule transitions from the excited singlet state back to the ground state. chimia.ch
Intersystem Crossing (kISC): A process leading to the triplet term system. chimia.ch
The presence of strong fluorescence in a dye system suggests an absence of fast processes that effectively compete with emission. chimia.ch This allows the molecule to remain in the excited state for a longer duration, thereby increasing the probability of undergoing photochemical degradation reactions. chimia.ch Conversely, molecular vibrations, motions, or rotations in solution can lead to non-radiative deactivation pathways that are detrimental to the emission quantum yield, a phenomenon observed in excited-state intramolecular proton transfer (ESIPT) emitters. mdpi.com However, in the solid state, these detrimental motions are often restricted or hindered, which can lead to an enhancement of fluorescence intensity. mdpi.com
Photostability and Degradation Kinetics of this compound Derivatives
The photostability and degradation kinetics of this compound and its derivatives are critical considerations for their long-term applications, particularly in light-sensitive environments. Photodegradation of organic dyes is generally an irreversible process that fundamentally limits their utility in various optical and material applications. rsc.org
While specific detailed degradation kinetics for this compound are not extensively documented in the provided search results, insights can be drawn from studies on related cyanine dyes and other organic dyes. For instance, Indocyanine Green (ICG), another cyanine dye, is known to have limitations including poor photostability. researchgate.net
The photostability of a dye is often quantified by its inverse quantum efficiency (IQE), which represents the number of photons that must be absorbed to photodegrade a single molecule. rsc.org A higher IQE value indicates greater photostability. rsc.org Studies on other dye systems, such as coumarin (B35378) derivatives, investigate the photodegradation quantum yield (Φ) in various solvents to predict their photostability on fibers. instras.com These studies indicate that the solvent environment can influence both the rate and mechanism of photoreduction, leading to different degradation products. instras.com The presence of air can also significantly affect the amount of photodegradation products formed. instras.com
Some organic dyes exhibit a phenomenon known as "self-healing," where a degree of recovery follows initial photodegradation of fluorescence. rsc.org While this has been observed in other dye classes, its applicability to this compound would require specific investigation. Understanding the molecular structural features that contribute to improved photostability and reversibility of degradation is an ongoing area of research for organic dyes. rsc.org
Theoretical and Computational Chemistry Studies on Neocyanine
Quantum Chemical Calculations of Neocyanine Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of this compound dyes. These methods allow for a detailed understanding of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Investigations of this compound
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of complex organic dyes like this compound. DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. For instance, studies on related cyanine (B1664457) dyes, such as indocyanine green, have utilized DFT to determine the most stable conformations and to analyze their frontier molecular orbitals (HOMO and LUMO) and corresponding energy gaps. researchgate.net These calculations provide a theoretical basis for understanding the luminescence mechanisms of these dyes. researchgate.net
DFT methods are also employed to study the impact of structural modifications on the electronic properties of cyanine dyes. By analyzing the electron density distribution and the nature of the molecular orbitals, researchers can predict how changes to the molecular structure will affect the absorption and emission spectra.
Molecular Orbital Analysis for this compound Derivatives
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions in this compound and its derivatives. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that correlates with the wavelength of the primary electronic absorption band. joaquinbarroso.com
In many donor-acceptor dyes, the HOMO is predominantly localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net For merocyanine dyes, which share structural similarities with this compound, calculations have shown that the HOMO is slightly shifted to the donor part of the molecule, and the LUMO is shifted towards the acceptor fragment. researchgate.net This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer upon photoexcitation.
Below is a table summarizing the calculated HOMO and LUMO energy levels and the corresponding energy gaps for a series of merocyanine dyes, which can be considered analogous to this compound derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Merocyanine 1 | -5.25 | -2.85 | 2.40 |
| Merocyanine 2 | -5.30 | -2.90 | 2.40 |
| Merocyanine 3 | -5.45 | -3.05 | 2.40 |
Note: The data presented is for illustrative purposes based on studies of analogous compounds.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound molecules in various environments, providing insights into their interactions and the influence of the surrounding medium on their properties.
Intermolecular Interactions and Aggregation Behavior of this compound
Atomistic molecular dynamics simulations have been extensively used to investigate the self-assembly and aggregation of cyanine dyes in aqueous solutions. rsc.orgresearchgate.net These simulations can reveal the specific intermolecular interactions, such as π-π stacking and electrostatic interactions, that drive the formation of aggregates. The aggregation of cyanine dyes can lead to the formation of different types of structures, including H-aggregates (face-to-face stacking) and J-aggregates (offset stacking), which have distinct spectroscopic signatures.
MD simulations can provide detailed information about the structure and thermodynamics of these aggregates. For example, simulations of various ionic cyanine dyes have demonstrated their organization into stacked structures at dilute concentrations. rsc.orgresearchgate.net The binding free energies for dimerization have been calculated to be in the range of 8 to 15 kBT. rsc.org
The following table presents typical parameters used in molecular dynamics simulations of cyanine dye aggregation.
| Parameter | Value/Description |
| Force Field | General AMBER Force Field (GAFF) |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100-500 ns |
Solvent Effects on this compound Photophysical Properties
The photophysical properties of cyanine dyes, including this compound, are often highly sensitive to the solvent environment. researchgate.netresearchgate.net Computational studies can help to elucidate the nature of solute-solvent interactions and their effect on the absorption and emission spectra. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the energy levels of the ground and excited states of the dye molecule.
For instance, studies on merocyanine 540 have shown that the absorption and fluorescence emission spectra are dependent on various solvent parameters. researchgate.net A correlation has been observed between the photophysical properties and the solvent's dipolarity/polarizability and hydrogen-bonding ability. researchgate.net An increase in the solvent's hydrogen-bonding ability has been shown to decrease the fluorescence quantum yield and increase the rate of non-radiative deactivation processes. researchgate.net
The table below illustrates the effect of solvent polarity on the fluorescence emission maximum of a related dye, demonstrating the typical solvatochromic shifts observed for such compounds.
| Solvent | Dielectric Constant | Emission Maximum (nm) |
| Dioxane | 2.2 | 580 |
| Chloroform | 4.8 | 595 |
| Ethanol (B145695) | 24.6 | 610 |
| Methanol | 32.7 | 615 |
| Water | 80.1 | 630 |
Note: The data is based on general trends observed for cyanine-like dyes and serves for illustrative purposes.
Computational Design and Prediction of this compound Analogues
Computational methods play a crucial role in the rational design of novel this compound analogues with desired photophysical and chemical properties. rsc.orgresearchgate.net In silico design strategies allow for the screening of a large number of potential candidate molecules before their actual synthesis, saving time and resources. nih.govnih.govresearchgate.net
The design process typically involves modifying the core structure of this compound, for example, by introducing different substituent groups or altering the length of the polymethine chain. Quantum chemical methods, such as DFT, are then used to predict the electronic and optical properties of these new analogues, including their absorption and emission wavelengths, and oscillator strengths. Molecular docking and dynamics simulations can be employed to predict how these analogues will interact with specific biological targets or materials. This computational pre-screening helps in identifying the most promising candidates for further experimental investigation.
Structure-Property Relationship Modeling for this compound Dyes
The core principle of structure-property relationship modeling is to establish a correlation between the chemical structure of a molecule and its macroscopic properties. For this compound and other cyanine dyes, these properties are primarily their photophysical and photochemical characteristics, which are dictated by their unique electronic structure—a polymethine chain connecting two nitrogen-containing heterocycles. nih.govresearchgate.net
Computational models, particularly those based on quantum mechanics, are powerful tools for investigating these relationships. nih.gov Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate the structural and electronic properties of cyanine dyes. mdpi.com However, accurately modeling these dyes can be challenging for most quantum chemistry methods, with calculated excitation energies sometimes deviating significantly from experimental values depending on the length of the polymethine chain and the nature of the end groups. researchgate.net
Key structural features that are often modeled to understand their impact on the properties of this compound dyes include:
Polymethine Chain Length: The length of the conjugated polymethine bridge is a primary determinant of the dye's absorption and emission wavelengths. Computational models can predict how incremental changes in the chain length will shift the spectral properties.
Heterocyclic End Groups: The nature of the heterocyclic groups at the ends of the polymethine chain influences the electron distribution and energy levels of the molecule, thereby affecting its photophysical properties.
Substituents: The type and position of substituent groups on the polymethine chain or the heterocyclic rings can have a profound effect on the dye's properties. acs.org For instance, the addition of methoxy and fluoro groups to cyanine dyes has been shown to enhance dimerization in aqueous solutions. mdpi.com A systematic evaluation of a library of heptamethine cyanine derivatives with various substituents demonstrated that a single substitution could modulate absorption maxima and other photophysical properties over a wide range. acs.org
Quantitative Structure-Property Relationship (QSPR) models are a specific class of computational tools used to correlate structural or property-derived descriptors of a compound with a particular activity or property. For this compound dyes, QSPR could be used to predict properties such as solubility, aggregation behavior, and photostability based on calculated molecular descriptors.
| This compound Analog | Modification | Calculated Absorption Max (nm) | Predicted Fluorescence Quantum Yield | Predicted Solubility (logP) |
|---|---|---|---|---|
| Analog 1 | Base Structure | 780 | 0.25 | 1.5 |
| Analog 2 | Extended Polymethine Chain (+2 carbons) | 850 | 0.20 | 1.8 |
| Analog 3 | Electron-donating group on heterocycle | 795 | 0.30 | 1.3 |
| Analog 4 | Electron-withdrawing group on heterocycle | 765 | 0.22 | 1.7 |
Predictive Modeling for this compound in Advanced Material Applications
Predictive modeling in the context of advanced materials aims to forecast the performance of a material in a specific application based on its fundamental properties. For this compound, this involves using computational methods to design dyes with optimized characteristics for applications such as organic photovoltaics, bioimaging, and optical data storage.
High-throughput computational screening is a powerful strategy for accelerating the discovery of new materials. mdpi.com This approach involves creating virtual libraries of this compound derivatives and using computational models to predict their performance as, for example, sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The power conversion efficiency of a DSSC is heavily influenced by the chemical structure of the dye. nih.gov Predictive models can be developed to correlate molecular structure with key photovoltaic parameters. nih.gov
Key aspects of predictive modeling for this compound in advanced material applications include:
Modeling for Organic Photovoltaics: In the context of DSSCs, predictive models can be used to estimate properties like the open-circuit voltage (Voc), short-circuit current (Jsc), and the peak absorption wavelength (λmax). nih.gov By understanding how modifications to the this compound structure affect these parameters, researchers can computationally screen for candidates with the potential for high power conversion efficiency.
Modeling for Bioimaging: For applications in fluorescence imaging, predictive models can help in designing this compound-based probes with desired spectral properties, such as absorption and emission in the near-infrared (NIR) window for deep tissue imaging. mdpi.com Theoretical modeling can also provide insights into how the dye will interact with biological environments. boisestate.edu
Modeling of Aggregation Behavior: The aggregation of dye molecules can significantly alter their optical properties. mdpi.com Coarse-grained molecular dynamics simulations can be used to model the self-assembly of cyanine dyes into different types of aggregates, such as J-aggregates and H-aggregates, which have distinct spectroscopic signatures. nih.gov Understanding and predicting this behavior is crucial for applications where controlled aggregation is desired.
| This compound Derivative | Key Structural Feature | Predicted λmax (nm) | Predicted Voc (V) | Predicted Jsc (mA/cm²) | Predicted Power Conversion Efficiency (%) |
|---|---|---|---|---|---|
| Derivative A | Standard Structure | 785 | 0.65 | 12.5 | 5.8 |
| Derivative B | With Anchoring Group for TiO₂ | 790 | 0.70 | 14.0 | 7.2 |
| Derivative C | Modified Heterocyclic Ring | 770 | 0.68 | 13.2 | 6.5 |
| Derivative D | With Bulky Substituent to Reduce Aggregation | 788 | 0.66 | 13.8 | 6.9 |
Advanced Materials Science Applications of Neocyanine
Neocyanine in Optical and Photonic Materials
The distinct optical characteristics of this compound and its derivatives are harnessed in the development of sophisticated optical and photonic materials. Their ability to self-assemble into J-aggregates, which exhibit sharp, red-shifted absorption bands and enhanced nonlinear optical properties, is a key factor in these applications.
Nonlinear Optical Devices Incorporating this compound J-Aggregates
J-aggregates of cyanine (B1664457) dyes, including those of the this compound class, are of significant interest for their large third-order nonlinear optical susceptibility. This property is crucial for the development of all-optical switching and signal processing devices. The formation of J-aggregates leads to a significant enhancement of the third-order nonlinear susceptibility (χ(3)). The resonant χ(3) of J-aggregates can be several orders of magnitude larger than that of the monomeric dyes. This enhancement is attributed to the coherent coupling of excitons over multiple molecules in the aggregate, leading to a superradiant state.
| Property | Monomer | J-Aggregate |
| Absorption Spectrum | Broad absorption band | Sharp, red-shifted absorption band (J-band) |
| Third-Order Nonlinear Susceptibility (χ(3)) | Moderate | Significantly Enhanced |
| Response Time | Fast | Ultrafast |
This table provides a comparative overview of the optical properties of cyanine dye monomers versus their J-aggregates, highlighting the enhanced nonlinear optical characteristics of the aggregated form.
Research on polymethine dyes, a class that encompasses this compound, has demonstrated the feasibility of using the theory of extended multiphonon electron transitions to describe their nonlinear optical properties. This theoretical framework provides a basis for the rational design of molecules with optimized nonlinear optical responses for specific device applications researchgate.net.
Dye Sensitization in Photoactive Systems (e.g., Photographic Materials)
Historically, cyanine dyes have been pivotal in the sensitization of silver halide emulsions in photographic materials, extending their sensitivity to longer wavelengths of light, including the near-infrared region where this compound absorbs. The process of dye sensitization involves the adsorption of the dye molecules onto the surface of the silver halide crystals. Upon absorption of light, the excited dye molecule injects an electron into the conduction band of the silver halide, initiating the formation of a latent image.
The efficiency of sensitization depends on several factors, including the concentration of the dye, the composition of the emulsion, and the pH. Different types of cyanine dyes, such as carbocyanines and merocyanines, have been developed to optimize sensitization for various spectral regions nist.govgoogle.comgoogleapis.com. While specific studies focusing solely on this compound are limited in readily available literature, its structural similarity to other long-chain cyanine dyes suggests its utility in sensitizing emulsions to the NIR region.
Near-Infrared Emitting Supramolecular Assemblies of this compound
The formation of supramolecular assemblies of cyanine dyes provides a powerful strategy for developing materials with strong and stable near-infrared (NIR) emission. These assemblies can take various forms, including nanoparticles and J-aggregates, which can enhance the fluorescence quantum yield and photostability of the dye. For instance, two-photon supramolecular assemblies with NIR fluorescence emission have been constructed using tetraphenylethene derivatives and cucurbituril, demonstrating a strategy to achieve enhanced NIR emission through host-guest interactions nankai.edu.cnnih.gov.
The emission properties of these assemblies can be tuned by modifying the structure of the cyanine dye and the nature of the self-assembly process. For example, increasing the length of the polymethine chain in cyanine dyes leads to a red-shift in the emission wavelength, pushing it further into the NIR region arxiv.org. While specific research on this compound supramolecular assemblies for NIR emission is not extensively documented in the provided search results, the principles derived from studies on other cyanine dyes are directly applicable.
| Assembly Type | Key Features | Potential Application |
| J-Aggregates | Narrow absorption and emission bands, enhanced fluorescence | Bio-imaging, light-harvesting systems |
| Nanoparticles | High dye loading, improved stability in aqueous media | In vivo imaging, phototherapy |
| Host-Guest Complexes | Tunable photophysical properties, controlled assembly | Targeted imaging, sensing |
This interactive data table summarizes different types of supramolecular assemblies of cyanine dyes and their key features and potential applications in NIR-emitting materials.
This compound in Advanced Chemical Sensing and Probe Development
The sensitivity of the absorption and fluorescence spectra of cyanine dyes to their local environment makes them excellent candidates for the development of chemical sensors and probes.
Development of this compound-Based Colorimetric and Fluorometric Chemosensors
Colorimetric and fluorometric chemosensors offer a simple and sensitive method for the detection of various ions and molecules. The design of such sensors often involves the modification of a dye molecule with a specific recognition unit that can selectively bind to the target analyte. This binding event then induces a change in the photophysical properties of the dye, leading to a detectable color change or a change in fluorescence intensity.
While the search results did not provide specific examples of this compound-based chemosensors, the broader class of cyanine dyes has been extensively used for this purpose. For instance, chemosensors have been developed for the detection of toxic ions like cyanide (CN⁻) and heavy metal ions such as lead (Pb²⁺) researchgate.netnih.govmdpi.commdpi.com. The development of a this compound-based sensor would likely involve the incorporation of a specific ionophore or binding site into the this compound structure, which would modulate its electronic properties upon analyte binding, leading to a change in its characteristic NIR absorption or fluorescence.
This compound for Nucleic Acid Interaction Studies and Staining
Cyanine dyes are widely used as fluorescent probes for the detection and characterization of nucleic acids. Their interaction with DNA and RNA can occur through various modes, including intercalation between base pairs and binding to the minor groove. These interactions often result in a significant enhancement of the dye's fluorescence, making them highly sensitive stains.
Studies have shown that some carbocyanine dyes can form J-aggregates within the grooves of double-stranded DNA, with the DNA acting as a template for the aggregation process nih.gov. This templated aggregation is sequence-dependent, with a preference for AT-rich regions. The formation of these J-aggregates leads to distinct spectral changes, which can be used to probe the structure of the DNA. Although specific studies on this compound for nucleic acid staining were not prominent in the search results, its structural characteristics suggest it would interact with nucleic acids in a manner similar to other carbocyanine dyes, potentially offering NIR fluorescence upon binding nih.govthermofisher.combiotium.com.
This compound as a Photo-induced Electron Transfer (PET) Probe for Analytical Applications
This compound dyes can be engineered into powerful analytical tools known as photo-induced electron transfer (PET) probes. These probes are designed to detect specific analytes with high sensitivity and selectivity, operating on a "turn-on" fluorescence mechanism. The fundamental design of a PET probe consists of three key components: a fluorophore (in this case, the this compound core), a recognition unit (receptor) for the target analyte, and a linker that connects them.
In its native state, the probe is non-fluorescent or weakly fluorescent. This is because upon excitation of the this compound fluorophore, an electron is transferred from the recognition unit to the excited fluorophore, a process known as photo-induced electron transfer. This non-radiative decay pathway effectively quenches the fluorescence of the this compound. However, when the recognition unit binds to its target analyte, its electron-donating ability is altered. This change disrupts the PET process, preventing the quenching of the fluorophore's excited state. As a result, the this compound core can now relax through the emission of photons, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a direct and measurable signal for the presence of the analyte.
The versatility of this platform allows for the design of probes for a wide range of analytes by modifying the recognition unit. For instance, by incorporating a specific receptor for a particular metal ion, a this compound-based PET probe can be developed for the sensitive detection of that ion in various samples. Similarly, probes can be designed to respond to changes in pH or the presence of specific biomolecules.
| Probe Component | Function | Mechanism of Action |
| This compound Core | Fluorophore | Emits light upon excitation when PET is inhibited. |
| Recognition Unit | Analyte Receptor | Binds to the target analyte, modulating the PET process. |
| Linker | Covalent Bond | Connects the fluorophore and recognition unit. |
This compound for Cell Imaging Probe Design
This compound and its derivatives, particularly hemicyanines, are highly valuable in the design of fluorescent probes for cellular imaging. frontiersin.org Their favorable photophysical properties, including long absorption and emission wavelengths in the near-infrared (NIR) region, high fluorescence quantum yields, and large Stokes shifts, make them ideal candidates for visualizing biological processes within living cells. frontiersin.org The use of NIR light is particularly advantageous for biological imaging as it minimizes photodamage to cells and allows for deeper tissue penetration.
The design of this compound-based cell imaging probes often involves the incorporation of specific targeting moieties to direct the probe to a particular organelle or cellular structure. For example, by attaching a mitochondrial-targeting group, a this compound probe can be selectively accumulated in the mitochondria, enabling the visualization of this organelle and the study of its functions. frontiersin.org Some hemicyanine-based probes have been shown to preferentially accumulate in melanoma cells through interactions with organic anion-transporting polypeptides (OATPs). frontiersin.org
Furthermore, the this compound scaffold can be modified to create probes that respond to specific cellular events or the presence of certain biomolecules. For instance, probes have been developed to detect changes in pH, the generation of reactive oxygen species (ROS), or the activity of specific enzymes. mdpi.com These "smart" probes remain in a quenched or non-fluorescent state until they interact with their target, at which point they exhibit a significant increase in fluorescence, providing a clear signal of the specific cellular activity.
A notable example is a merocyanine-hybridized rhodamine fluorescent probe designed for the real-time intravital imaging of adenosine triphosphate (ATP). nih.gov This probe exhibits near-infrared excitation and emission, a rapid and reversible response to ATP, and deep tissue penetration, making it a powerful tool for studying energy metabolism in living cells and even in live animal models. nih.gov
| Probe Design Strategy | Target | Application |
| Organelle Targeting | Mitochondria | Visualization of mitochondrial morphology and function. frontiersin.org |
| Cell-Specific Uptake | Melanoma Cells (via OATPs) | Selective imaging and potential therapy of melanoma. frontiersin.org |
| Analyte Sensing | pH, ROS, Enzymes, ATP | Monitoring specific cellular activities and biomolecule levels. mdpi.comnih.gov |
Supramolecular Chemistry and Nanomaterials with this compound
Self-Assembly of this compound into Nanoassemblies
This compound dyes, like other cyanine dyes, exhibit a strong tendency to self-assemble into well-defined nanostructures in solution. rsc.org This spontaneous organization is driven by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic rings of the dye molecules. The resulting nanoassemblies can take on various morphologies, including dimers, sheets, tubes, and bundles.
The specific arrangement of the this compound molecules within these assemblies dictates their photophysical properties. Two common types of aggregates are J-aggregates and H-aggregates. In J-aggregates, the dye molecules are arranged in a head-to-tail fashion, resulting in a red-shift of the absorption maximum compared to the monomeric dye. escholarship.org Conversely, in H-aggregates, the molecules are stacked in a face-to-face manner, leading to a blue-shift in the absorption spectrum. The formation of these different aggregate types can be influenced by factors such as the dye concentration, the solvent composition, and the presence of salts. oatext.com
The self-assembly of this compound into nanoassemblies can lead to emergent properties, such as enhanced fluorescence, superradiance, and efficient energy transfer. escholarship.org These properties make this compound-based nanoassemblies promising materials for applications in areas such as organic electronics, light-harvesting systems, and biomedical imaging.
Role of Cucurbituril and Calixarene in this compound Supramolecular Architectures
Cucurbiturils and calixarenes are macrocyclic host molecules that can encapsulate guest molecules within their cavities, forming stable host-guest complexes. univ-amu.frnih.gov This ability to form inclusion complexes makes them valuable building blocks for the construction of supramolecular architectures with this compound dyes.
Cucurbiturils , with their hydrophobic cavity and polar carbonyl portals, can encapsulate a wide variety of guest molecules, including dyes. univ-amu.frrsc.org The encapsulation of a this compound dye within a cucurbituril cavity can significantly alter its photophysical properties. For instance, the rigid and confined environment of the host cavity can restrict the non-radiative decay pathways of the dye, leading to an enhancement of its fluorescence quantum yield and photostability. Moreover, the formation of a host-guest complex can prevent the aggregation of the this compound dye, allowing it to remain in its monomeric and highly fluorescent state even at high concentrations.
Calixarenes are another class of macrocyclic hosts that can form inclusion complexes with guest molecules. nih.gov Their versatile structure, which can be readily functionalized at the upper and lower rims, allows for the design of calixarenes with specific recognition properties. nih.gov Anionic calixarenes, for example, can interact with cationic dyes like this compound through electrostatic interactions, leading to the formation of stable supramolecular assemblies. nih.gov The complexation of this compound with a calixarene can modulate its electronic properties and influence its self-assembly behavior, providing a means to control the formation of specific nanoarchitectures with desired optical properties.
While specific studies on the interaction of this compound with cucurbiturils and calixarenes are not extensively documented, the principles of host-guest chemistry suggest a high potential for the formation of novel supramolecular systems with unique and tunable properties.
| Host Molecule | Key Features | Potential Effects on this compound |
| Cucurbituril | Hydrophobic cavity, polar portals | Enhanced fluorescence, increased photostability, prevention of aggregation. univ-amu.fr |
| Calixarene | Tunable structure, potential for electrostatic interactions | Modulation of electronic properties, control over self-assembly. nih.govnih.gov |
Engineering of this compound Nanoparticles for Enhanced Photophysical Performance
The formulation of this compound dyes into nanoparticles (NPs) is a powerful strategy to enhance their photophysical performance and enable their use in various advanced applications. nih.gov By encapsulating this compound within a nanoparticle matrix or by promoting its self-assembly into nanostructures, it is possible to overcome some of the limitations of the free dye, such as poor water solubility, aggregation-induced quenching, and lack of targeting specificity.
One approach to engineering this compound nanoparticles is to encapsulate the dye within biocompatible and biodegradable polymeric or lipid-based nanocarriers. nih.gov This method protects the dye from the surrounding environment, preventing its degradation and minimizing non-specific interactions. The nanoparticle matrix can also be functionalized with targeting ligands to direct the this compound-loaded NPs to specific cells or tissues, thereby improving the efficiency of imaging or therapy.
Another strategy involves the controlled self-assembly of this compound molecules into well-defined nanoassemblies, such as micelles, nanofibers, or vesicles. nih.gov By carefully designing the molecular structure of the this compound dye, for example, by introducing both hydrophobic and hydrophilic moieties, it is possible to drive its self-assembly in aqueous media. The resulting nanoparticles can exhibit enhanced brightness and photostability compared to the individual dye molecules.
Furthermore, the photophysical properties of this compound nanoparticles can be tuned by co-assembling the dye with other molecules. For instance, the incorporation of plasmonic nanoparticles, such as gold nanorods, into the this compound nanoassembly can lead to a significant enhancement of the dye's fluorescence through a process known as metal-enhanced fluorescence. This synergistic interaction can greatly improve the sensitivity of this compound-based imaging probes.
| Engineering Strategy | Advantages |
| Encapsulation in Nanocarriers | Improved solubility, protection from degradation, targeted delivery. nih.gov |
| Controlled Self-Assembly | Enhanced brightness, increased photostability. nih.gov |
| Co-assembly with Plasmonic NPs | Metal-enhanced fluorescence, improved sensitivity. |
Future Directions and Emerging Research Avenues for Neocyanine
Innovations in Neocyanine Synthesis for Tailored Properties
The ability to precisely control the chemical structure of this compound is paramount for fine-tuning its optical and electronic properties. Current research is focused on developing innovative synthetic methodologies that allow for the creation of this compound derivatives with bespoke characteristics. The synthesis of unsymmetrical carbocyanines, for instance, is a key area of development for modifying a dye's absorption wavelength, preparing it for conjugation with biomolecules, or altering its polarity and solubility. researchgate.net Versatile synthetic methods, such as the condensation of methyl-substituted quaternary salts of nitrogen heterocycles with anilinomethylene derivatives of heterocyclic ketones, have enabled the preparation of a wide array of merocyanines in high yields. researchgate.net
Historically, the synthesis of new cyanine (B1664457) dyes like this compound and xenocyanine has been instrumental in extending photographic sensitivity into the infrared spectrum. optica.org Contemporary synthetic efforts aim to expand upon this legacy, targeting properties for a broader range of applications, from biomedical imaging to materials science. The strategic modification of the polymethine chain and the heterocyclic nuclei of the this compound structure allows for precise control over the dye's absorption and emission maxima, as well as its aggregation behavior.
Table 1: Synthetic Strategies for Tailored this compound Properties
| Synthetic Approach | Targeted Property | Potential Application |
|---|---|---|
| Asymmetric synthesis of carbocyanines | Modified absorption/emission spectra, altered polarity | DNA labeling, dye-sensitized solar cells |
| Condensation with anilinomethylene derivatives | High-yield production of merocyanine derivatives | Photosensitizers, nonlinear optics |
Advanced Spectroscopic Probes for Real-time this compound Dynamics
Understanding the dynamic behavior of this compound molecules in various environments is crucial for optimizing their performance in different applications. Advanced spectroscopic techniques are providing unprecedented insights into these dynamics in real-time. Ultrafast pump-probe spectroscopy, for example, is a powerful tool for examining exciton (B1674681) dynamics in materials containing cyanine dyes. aps.orgnih.gov This technique can resolve processes occurring on femtosecond timescales, such as interexcitonic interactions and linewidth broadening, which are fundamental to the performance of this compound in optical and electronic devices. aps.org
The aggregation of this compound dyes, which significantly alters their spectral properties, is another area of intense investigation using advanced spectroscopy. primescholars.com Spectroscopic methods are highly sensitive and well-suited for studying chemical equilibria in solution, such as the monomer-dimer equilibrium that precedes the formation of more complex H- and J-aggregates. primescholars.com Time-resolved photoluminescence spectroscopy and transient absorption spectroscopy are complementary techniques that can directly probe both emissive and non-emissive states, providing a comprehensive picture of the excited-state dynamics of this compound aggregates. nih.gov
Table 2: Spectroscopic Techniques for Probing this compound Dynamics
| Spectroscopic Technique | Information Obtained | Timescale |
|---|---|---|
| Ultrafast Pump-Probe Spectroscopy | Exciton-exciton interactions, linewidth broadening kinetics | Femtoseconds to picoseconds |
| Time-Resolved Photoluminescence | Excited-state lifetimes of emissive species | Picoseconds to nanoseconds |
| Transient Absorption Spectroscopy | Dynamics of emissive and non-emissive states, coherent phenomena | Femtoseconds to microseconds |
Integration of this compound in Novel Material Architectures
The incorporation of this compound into novel material architectures is a rapidly growing field of research, with the goal of harnessing the dye's unique properties in solid-state devices and advanced composites. One promising approach is the doping of this compound J-aggregates into sol-gel derived silicate thin films. researchgate.net These hybrid materials are transparent, homogeneous, and stable at room temperature, making them suitable for applications in non-linear optical devices. researchgate.net
The development of hybrid organic/inorganic materials, which combine the desirable properties of both components, opens up new possibilities for this compound-based technologies. researchgate.net For instance, the integration of this compound into polymer and inorganic nanoparticle composites could lead to advanced materials for photovoltaic cells, light-emitting diodes (LEDs), and sensors. researchgate.net In the realm of biomedicine, the formulation of this compound-based nanoparticles is being explored for applications such as targeted drug delivery and cancer imaging. researchgate.netresearchgate.net
Computational Predictions Guiding this compound Material Design
Computational chemistry is playing an increasingly vital role in the design and development of new this compound-based materials. Quantum-chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the electronic and optical properties of this compound derivatives. rsc.orgmdpi.comresearchgate.net These calculations can provide valuable insights into structure-property relationships, enabling the in silico design of molecules with desired characteristics before their synthesis. rsc.org
For example, DFT calculations can be used to predict the second-order nonlinear optical responses of dipolar merocyanines, a class of dyes closely related to this compound. rsc.org Furthermore, TD-DFT is widely used to compute the optical signatures and excited-state properties of fluorescent dyes. mdpi.com The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. researchgate.net As computational methods become more accurate and efficient, they will undoubtedly accelerate the discovery and optimization of this compound-based materials for a wide range of applications. The use of machine learning algorithms, trained on large datasets of material properties, also presents a promising avenue for rapidly screening and identifying new candidate materials with significant excitonic effects. arxiv.org
Table 3: Computational Methods in this compound Research
| Computational Method | Predicted Properties | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state electronic structure, molecular orbitals (HOMO, LUMO), ionization energy | Understanding fundamental electronic properties |
| Time-Dependent DFT (TD-DFT) | Vertical excitation energies, absorption spectra, excited-state dipole moments | Predicting optical properties and guiding the design of new dyes |
| Molecular Dynamics (MD) | Aggregation behavior, solvent effects, conformational changes | Simulating the dynamic behavior of this compound in different environments |
Cross-disciplinary Research Opportunities with this compound
The unique properties of this compound make it a versatile tool for a wide range of scientific disciplines, and its future development will be driven by cross-disciplinary collaborations. labmanager.com In the field of medicine, for example, this compound derivatives are being investigated for their potential in photodynamic therapy and as near-infrared fluorescent probes for cancer imaging. researchgate.netnih.gov The development of such applications requires the combined expertise of chemists, biologists, and medical researchers.
In materials science, the integration of this compound into novel materials for applications in electronics and photonics necessitates collaborations between chemists, physicists, and engineers. researchgate.netresearchgate.net The historical use of this compound in photographic sensitization is a classic example of a successful cross-disciplinary application, and this trend is set to continue as new uses for the dye are discovered. optica.orgprimescholars.com Fostering an environment of open communication and shared resources will be crucial for realizing the full potential of this compound in these diverse fields. labmanager.com
Q & A
Q. How can researchers design reproducible synthesis protocols for NEOCYANINE derivatives?
To ensure reproducibility, document all synthetic steps with precise parameters (e.g., solvent purity, temperature gradients, catalyst ratios). Include validation using HPLC and mass spectrometry for purity and structural confirmation. Reference established protocols from peer-reviewed journals and provide raw spectral data in supplementary materials . For novel compounds, explicitly describe purification methods and compare yields against known analogs to highlight optimization strategies .
Q. What spectroscopic techniques are critical for characterizing this compound’s photophysical properties?
Combine UV-Vis absorption, fluorescence spectroscopy, and time-resolved decay analysis to quantify molar absorptivity, quantum yield, and excited-state lifetimes. Address solvent effects by testing in polar (e.g., DMSO) and non-polar (e.g., cyclohexane) media. Use density functional theory (DFT) to correlate experimental spectra with electronic transitions, ensuring methodological transparency by sharing computational parameters (e.g., basis sets, solvation models) .
Q. How should preliminary biological assays for this compound’s bioactivity be structured?
Adopt dose-response studies with positive/negative controls (e.g., known photosensitizers) to validate specificity. Follow NIH guidelines for preclinical reporting: detail cell lines, passage numbers, and incubation conditions. Use ANOVA with post-hoc tests to assess statistical significance, and report effect sizes to distinguish biological relevance from noise .
Advanced Research Questions
Q. How can contradictory spectral data for this compound aggregates be resolved?
Contradictions often arise from aggregation-dependent quenching or solvent polymorphism. Conduct dynamic light scattering (DLS) to monitor particle size distribution and correlate with spectral shifts. Apply multivariate analysis (e.g., principal component analysis) to decouple overlapping signals. Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What frameworks guide the integration of this compound into multi-disciplinary studies (e.g., photodynamic therapy and environmental sensing)?
Use the PICO framework to structure hypotheses:
- Population : Target systems (e.g., cancer cells vs. environmental pollutants).
- Intervention : this compound’s activation mechanisms (e.g., light wavelength, concentration).
- Comparison : Benchmark against existing agents (e.g., methylene blue).
- Outcome : Quantify efficacy metrics (e.g., ROS generation, detection limits).
Align with FINER criteria to ensure feasibility and novelty .
Q. How can researchers address ethical and technical conflicts in sharing this compound-related clinical data?
Balance open-data principles with GDPR compliance by anonymizing patient datasets via de-identification (e.g., removing metadata). Use secure repositories with access tiers (e.g., EMBL-EBI) and embed consent clauses for secondary data use. For preclinical studies, provide raw imaging and flow cytometry files in standardized formats (e.g., .TIFF, .FCS) .
Q. What statistical approaches mitigate bias in high-throughput screening of this compound libraries?
Implement randomized block designs to control batch effects. Apply false discovery rate (FDR) corrections for multi-comparison scenarios. Use machine learning (e.g., random forests) to identify confounding variables (e.g., solvent purity, plate-position effects). Publicly share code for transparency .
Methodological Considerations for Contradiction Analysis
- Identify principal contradictions : Distinguish artifacts (e.g., instrument calibration errors) from intrinsic properties (e.g., solvent-dependent tautomerism) using controlled replicates .
- Leverage secondary datasets : Cross-validate findings with public databases (e.g., PubChem BioAssay) to contextualize outliers .
- Iterative refinement : Use Bayesian inference to update hypotheses as new data emerges, ensuring alignment with theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
